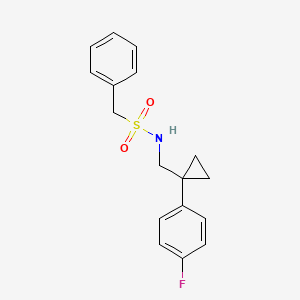
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl ring, and a methanesulfonamide moiety
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a pharmaceutical intermediate, particularly in the design of new drugs targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and advanced materials with specific functional properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. One common method involves the cyclopropanation of a suitable precursor, such as a fluorophenyl-substituted alkene, using a cyclopropanating agent like diazomethane or a Simmons-Smith reagent. The resulting cyclopropyl intermediate is then subjected to a nucleophilic substitution reaction with a sulfonamide derivative, such as methanesulfonyl chloride, under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for the cyclopropanation step and the implementation of high-throughput purification techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions: N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
作用機序
The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of the fluorophenyl and cyclopropyl groups may enhance the compound’s ability to bind to certain enzymes or receptors, potentially modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide: can be compared to other sulfonamide derivatives, such as:
Uniqueness: The presence of the fluorophenyl group in this compound imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to its analogs with different substituents. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-16-8-6-15(7-9-16)17(10-11-17)13-19-22(20,21)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVSWVSXCOFSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719005.png)

![4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2719008.png)
![3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide](/img/structure/B2719009.png)
![1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)
![4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2719011.png)
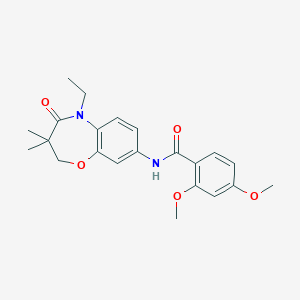
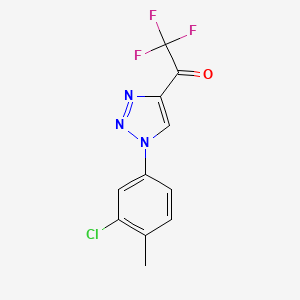
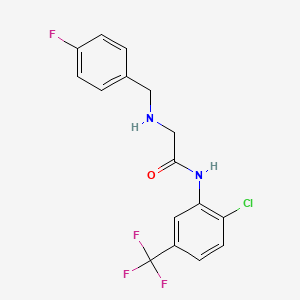
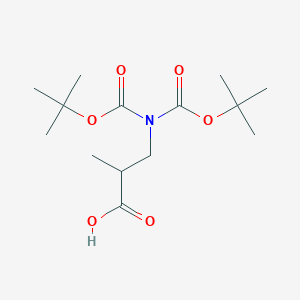
![2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2719020.png)
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/new.no-structure.jpg)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2719023.png)
![[1,1'-Biphenyl]-3,4'-dicarbaldehyde](/img/structure/B2719025.png)
